Methyl 7-nitrobenzofuran-3-carboxylate
Description
Historical Development of Benzofuran (B130515) Synthesis and Functionalization
The synthesis of the benzofuran ring system dates back to the 19th century, with one of the earliest methods being the Perkin rearrangement. bldpharm.com This reaction involves the intramolecular cyclization of a (2-hydroxyphenyl)acetic acid derivative. Over the decades, a plethora of synthetic strategies have been developed, each with its own merits and limitations.
Classical methods for benzofuran synthesis often involve the condensation of phenols with α-halo ketones or related reagents, followed by cyclization. While effective, these methods can sometimes require harsh reaction conditions and may not be suitable for the synthesis of highly functionalized benzofurans.
The advent of transition metal catalysis has revolutionized benzofuran synthesis. Palladium- and copper-catalyzed reactions, in particular, have emerged as powerful tools for the construction of the benzofuran core. clockss.org These methods often proceed under milder conditions and offer a high degree of functional group tolerance, enabling the synthesis of a diverse range of benzofuran derivatives. For instance, a practical synthesis of methyl benzo[b]furan-3-carboxylates has been developed via a copper-catalyzed intramolecular C–O bond-forming reaction. clockss.org
Strategic Importance of Nitrated Benzofuran Derivatives in Modern Organic Synthesis
The introduction of a nitro group onto the benzofuran scaffold dramatically influences its chemical reactivity and provides a versatile handle for further synthetic transformations. The strong electron-withdrawing nature of the nitro group activates the benzofuran ring towards nucleophilic attack and can also serve as a precursor for other functional groups, such as amines, which are ubiquitous in pharmaceuticals.
Nitrated benzofuran derivatives are valuable intermediates in the synthesis of complex polycyclic heterocyclic systems. The nitro group can direct cyclization reactions and participate in various cycloaddition processes. For example, 2-nitrobenzofurans have been utilized in dearomative (3 + 2) cycloaddition reactions to construct intricate benzofuro[3,2-b]indol-3-one derivatives.
Furthermore, the presence of a nitro group can impart or enhance the biological activity of the benzofuran scaffold. Nitro-containing compounds are known to exhibit a wide range of pharmacological properties, and nitrated benzofurans are no exception. Research has shown that certain nitrobenzofuran derivatives possess significant cytotoxic and antioxidant activities. researchgate.net
Research Trajectories Focusing on Methyl 7-Nitrobenzofuran-3-carboxylate and Related Analogues
While specific research focused solely on this compound is limited in the public domain, the research trajectories of closely related analogues provide valuable insights into its potential applications and synthetic utility. The investigation of constitutional isomers, such as Methyl 7-nitrobenzofuran-4-carboxylate, which is commercially available, suggests an interest in this substitution pattern for synthetic and potentially biological applications. bldpharm.com
Research into the synthesis of various substituted benzofuran-3-carboxylates provides a foundation for the potential synthesis of the 7-nitro analogue. clockss.org Moreover, studies on the synthesis and biological evaluation of other nitrobenzofuran derivatives, such as ethyl 5-nitrobenzofuran-2-carboxylate, highlight the importance of the nitro group in modulating the properties of these compounds. rsc.org
The exploration of related compounds extends to those with different functional groups at the 7-position or modifications to the carboxylate ester. For instance, the synthesis of methyl 7-methyl-1-benzofuran-3-carboxylate and methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate indicates that the 7-position is a site of interest for chemical modification. bldpharm.comambeed.com The amino derivative, in particular, could be accessed from the corresponding nitro compound via reduction, further underscoring the synthetic potential of this compound as a key intermediate.
The following table provides a summary of related benzofuran derivatives and their reported significance, which helps to frame the potential research directions for this compound.
| Compound Name | Significance/Application |
| Methyl 7-nitrobenzofuran-4-carboxylate | Commercially available constitutional isomer, suggesting research interest. bldpharm.com |
| Ethyl 5-nitrobenzofuran-2-carboxylate | Intermediate for the synthesis of the corresponding amino derivative. rsc.org |
| Methyl 7-methyl-1-benzofuran-3-carboxylate | Example of a 7-substituted benzofuran-3-carboxylate. bldpharm.com |
| Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate | Potential derivative of a nitro-substituted precursor. ambeed.com |
| 2-Nitrobenzofurans | Building blocks in dearomative cycloaddition reactions. |
| 6-Nitrobenzofuran-2-carbohydrazide derivatives | Exhibit cytotoxic and antioxidant activity. researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7NO5 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
methyl 7-nitro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H7NO5/c1-15-10(12)7-5-16-9-6(7)3-2-4-8(9)11(13)14/h2-5H,1H3 |
InChI Key |
ADFPNIUMQBJTRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, balancing accuracy with computational cost, making it a suitable method for studying medium-sized organic molecules like Methyl 7-nitrobenzofuran-3-carboxylate. physchemres.org DFT calculations can provide a wealth of information about the molecule's geometry, electronic structure, and potential reactivity.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the molecule. This is typically achieved using a functional, such as B3LYP, in conjunction with a basis set like 6-311G(d,p), which provides a good description of the electron distribution. bhu.ac.in The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached.
The following table presents a hypothetical representation of optimized geometric parameters for a benzofuran (B130515) derivative, illustrating the type of data obtained from DFT calculations.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-C3 | 1.39 | - | - |
| C3-C3a | 1.45 | - | - |
| C7-N1 | 1.47 | - | - |
| C2-C3-C3a | - | 106.5 | - |
| C6-C7-N1 | - | 119.8 | - |
| O1-C2-C3-C3a | - | - | 180.0 |
| C6-C7-N1-O2 | - | - | 45.0 |
| Note: This data is illustrative for a generic substituted benzofuran and not specific to this compound. |
Electronic Structure Determination and Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Understanding the electronic structure of a molecule is key to predicting its reactivity. youtube.com DFT calculations provide detailed information about the distribution of electrons within the molecule and the energies of its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. acs.org
For this compound, the presence of the electron-withdrawing nitro and carboxylate groups is expected to significantly influence its electronic properties. These groups will likely lower the energies of both the HOMO and LUMO, and the HOMO-LUMO gap will provide insight into its potential as an electrophile in reactions. In studies of other benzofuran derivatives, DFT calculations have been used to determine these orbital energies and visualize their spatial distribution. researchgate.net For instance, in a study on benzothieno[3,2-b]benzofuran derivatives, the introduction of electron-withdrawing groups was found to significantly alter the HOMO and LUMO energy levels. mdpi.com
The table below shows representative HOMO and LUMO energies for a substituted nitroaromatic compound, demonstrating the typical output of such a calculation.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -3.21 |
| HOMO-LUMO Gap | 3.64 |
| Note: These values are illustrative and not specific to this compound. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the UV-Vis spectrum. bhu.ac.in This method calculates the energies of excited states, allowing for the prediction of absorption maxima (λmax). For nitroaromatic compounds, TD-DFT has been successfully applied to interpret their UV-Vis spectra. researchgate.net
Below is an example of a data table comparing experimental and calculated ¹H NMR chemical shifts for a benzofuran derivative.
| Proton | Experimental δ (ppm) | Calculated δ (ppm) |
| H2 | 8.15 | 8.22 |
| H4 | 7.89 | 7.95 |
| H5 | 7.45 | 7.51 |
| H6 | 7.68 | 7.73 |
| OCH₃ | 3.98 | 4.05 |
| Note: This data is for a related benzofuran compound and serves as an illustrative example. |
Reaction Mechanism Elucidation via Transition State Analysis
DFT is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and, crucially, transition states can be located. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which governs the reaction rate.
For this compound, DFT could be employed to study its reactivity in various transformations, such as nucleophilic aromatic substitution or cycloaddition reactions. Theoretical studies on the Diels-Alder reactions of nitrobenzofurans have utilized DFT to understand their dienophilic character. bhu.ac.in Similarly, the mechanism of dearomative cycloaddition reactions of nitrobenzofurans has been investigated using computational methods. researchgate.net These studies involve locating the transition state structures and calculating the activation barriers, providing a detailed picture of the reaction pathway.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density of a molecule to partition it into atomic basins and characterize the chemical bonds. ijcce.ac.ir This approach offers a deeper understanding of intramolecular interactions.
Characterization of Intramolecular Interactions (e.g., Bond Critical Points, Ring Critical Points)
QTAIM analysis identifies critical points in the electron density, which are points where the gradient of the electron density is zero. These critical points are classified by their rank and signature. Bond Critical Points (BCPs) are found between two interacting atoms, and the properties of the electron density at these points, such as its magnitude (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide information about the nature of the bond. researchgate.net For example, a high value of ρ and a negative value of ∇²ρ are characteristic of a covalent bond, while lower ρ and positive ∇²ρ values indicate closed-shell interactions, such as hydrogen bonds or van der Waals interactions. nih.gov
Ring Critical Points (RCPs) are found within the interior of a ring system and are indicative of the cyclic nature of the structure. nih.gov In a study of nitrobenzofurazan-sulfide derivatives, QTAIM analysis was used to investigate noncovalent interactions. acs.org For this compound, QTAIM could be used to characterize the bonds within the benzofuran ring system and to investigate potential intramolecular interactions, such as between the nitro group and adjacent atoms.
The following table provides hypothetical QTAIM data for a C-N bond in a nitroaromatic compound, illustrating the parameters obtained from such an analysis.
| Bond | ρ(r) (au) | ∇²ρ(r) (au) | H(r) (au) |
| C-N | 0.285 | -0.750 | -0.298 |
| Note: This data is illustrative and not specific to this compound. |
Noncovalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)
Noncovalent interactions (NCIs) play a crucial role in determining the supramolecular architecture and condensed-phase properties of molecular solids. The NCI analysis, based on the electron density and its derivatives, is a valuable method for visualizing and understanding weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion in real space.
The Reduced Density Gradient (RDG) is a fundamental quantity used in NCI analysis. It is a dimensionless quantity derived from the electron density (ρ) and its first derivative. Plots of the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density allow for the identification and characterization of different types of noncovalent interactions.
In these plots, different types of interactions correspond to distinct regions:
Strong, attractive interactions (e.g., hydrogen bonds) appear as spikes at low RDG values and negative values of sign(λ₂)ρ.
Weak, van der Waals interactions are characterized by spikes at low RDG values and values of sign(λ₂)ρ close to zero.
Steric repulsion is indicated by spikes at low RDG values and positive values of sign(λ₂)ρ.
For a molecule like this compound, NCI analysis would reveal the nature and strength of intermolecular interactions in its crystal lattice. For instance, in a related compound, Methyl 4-hydroxy-3-nitrobenzoate, the crystal structure is stabilized by a network of hydrogen bonds and π-stacking interactions researchgate.net. A similar analysis for this compound would likely show significant contributions from interactions involving the nitro group, the ester functionality, and the benzofuran ring system. The nitro group, being a strong electron-withdrawing group, can participate in dipole-dipole interactions and potentially weak hydrogen bonds. The aromatic rings can engage in π-π stacking interactions, which are crucial for the stability of the crystal packing.
Molecular Dynamics Simulations for Intermolecular Interactions and Charge Transfer
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, including their conformational changes, intermolecular interactions, and transport properties.
For this compound, MD simulations could be employed to understand how molecules interact with each other in a condensed phase, such as in a crystal or in solution. By simulating a system containing a large number of these molecules, one can observe the formation of dimers or larger aggregates and analyze the specific interactions that hold them together. These simulations can quantify the strength and lifetime of intermolecular hydrogen bonds, π-stacking interactions, and other van der Waals forces.
Furthermore, MD simulations can be coupled with quantum mechanical calculations to study charge transfer processes between molecules. Charge transfer is a fundamental process in many organic electronic materials. In the context of this compound, the presence of the electron-donating benzofuran ring and the electron-accepting nitro group suggests the possibility of intramolecular and intermolecular charge transfer. MD simulations can help to understand how molecular motions and orientations influence the efficiency of charge transfer between neighboring molecules. This is particularly relevant for assessing the potential of this compound in applications such as organic semiconductors or nonlinear optics. Theoretical studies on nitro-containing organic molecules have often highlighted the importance of charge transfer complexes in their functionality researchgate.net.
Prediction of Molecular Electrostatic Potential and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is the potential energy experienced by a positive point charge at a particular location near a molecule. It is typically visualized as a 3D map, where different colors represent different values of the electrostatic potential.
Red regions indicate negative electrostatic potential, which are areas rich in electrons and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, which are electron-deficient areas and are prone to nucleophilic attack.
Green regions represent neutral electrostatic potential.
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the methyl group would likely be in regions of positive potential, indicating their susceptibility to nucleophilic attack.
In addition to the MEP, various reactivity descriptors can be calculated using density functional theory (DFT) to quantify the chemical reactivity of a molecule. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Some key reactivity descriptors include:
| Descriptor | Formula | Significance |
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating the ease of change in electron distribution. |
| Electrophilicity Index (ω) | χ²/(2η) | A measure of the electrophilic character of a molecule. |
This table is interactive. You can sort the data by clicking on the headers.
For a molecule like this compound, the nitro group's strong electron-withdrawing nature would be expected to lower the LUMO energy, making the molecule a good electron acceptor and thus more electrophilic. A study on nitrobenzofurazan-sulfide derivatives showed that such compounds can be good electrophiles acs.org. The calculated values of these descriptors would provide a quantitative measure of its reactivity and stability, which is crucial for understanding its chemical behavior and for designing new molecules with desired properties.
Applications As Synthetic Intermediates and Building Blocks in Organic Synthesis
Precursors for Fused Polycyclic Systems (e.g., Cyclopenta[b]benzofurans, Dihydroindoles)
The benzofuran (B130515) nucleus of Methyl 7-nitrobenzofuran-3-carboxylate is a platform for the construction of fused polycyclic systems. The electron-withdrawing nature of the nitro group can influence the reactivity of the furan (B31954) ring, making it a potential candidate for cycloaddition reactions to form new rings.
While direct experimental evidence for the use of this compound in the synthesis of cyclopenta[b]benzofurans and dihydroindoles is not extensively documented in publicly available literature, the known reactivity of similar benzofuran derivatives provides a strong basis for its potential in this area. For instance, the Diels-Alder reaction of ethyl 1-benzofuran-3-carboxylates with various dienes has been shown to be an effective method for constructing the hexahydrodibenzo[b,d]furan-7-one skeleton researchgate.net. The nitro group on the benzene (B151609) ring of this compound would be expected to enhance its dienophilic character, potentially facilitating [4+2] cycloaddition reactions to yield fused carbocyclic rings masterorganicchemistry.com.
Furthermore, the general synthetic utility of benzofurans in creating fused heterocyclic systems is well-established semanticscholar.orgmdpi.comnou.edu.ng. Transition-metal-free one-pot syntheses have been developed to produce fused benzofuranamines and benzo[b]thiophenamines semanticscholar.orgmdpi.com. These methodologies, which often involve the reaction of substituted benzonitriles with alcohols, highlight the versatility of the benzofuran scaffold in constructing complex, fused systems.
Scaffold for Complex Heterocyclic Architectures
The inherent reactivity of the benzofuran ring system, combined with the functional handles provided by the nitro and carboxylate groups, positions this compound as a valuable scaffold for the synthesis of more elaborate heterocyclic architectures. The nitro group can be reduced to an amine, which can then participate in a variety of cyclization reactions to form nitrogen-containing heterocycles fused to the benzofuran core.
Intermediates in the Synthesis of Pharmaceutically Relevant Compounds and Analogues (e.g., Dronedarone Intermediates)
Benzofuran derivatives are integral to the structure of numerous pharmaceutical compounds, including the antiarrhythmic agent Dronedarone nih.govgoogle.commdpi.com. The synthesis of Dronedarone and its analogues often involves intermediates derived from a substituted benzofuran core.
Several patented processes for the preparation of Dronedarone highlight the importance of 5-nitrobenzofuran intermediates google.comgoogle.com. For example, one synthetic route to Dronedarone involves 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran as a key intermediate google.com. While this compound is not directly named as a precursor in these specific syntheses, its structural similarity to key intermediates suggests its potential as a starting material for the synthesis of Dronedarone analogues or other pharmaceutically active benzofuran derivatives. The carboxylate group at the 3-position could potentially be converted to the aroyl group found in Dronedarone through reactions such as a Friedel-Crafts acylation or by transformation into an organometallic reagent followed by coupling with a suitable benzoic acid derivative.
The broader class of benzofuran-2-carboxamides and benzofuran-3-carboxylates has been explored for the synthesis of a wide array of biologically active molecules mdpi.comgoogle.comresearchgate.net. The development of modular synthetic routes to access diverse libraries of these compounds underscores the importance of versatile starting materials like this compound mdpi.com.
Derivatization for Molecular Probes and Labels (e.g., Fluorescent Tags)
The development of fluorescent molecular probes is crucial for visualizing biological processes. Certain heterocyclic scaffolds, particularly those containing nitro groups, can be precursors to fluorescent dyes. The nitro group can be reduced to an amine, which can then be derivatized to create a fluorophore.
Coumarin derivatives, which share a benzopyranone core structurally related to benzofurans, are widely used as fluorescent labels researchgate.netlubio.ch. The synthesis of fluorescent dyes often involves the strategic placement of electron-donating and electron-withdrawing groups to tune the photophysical properties of the molecule google.comgoogle.com. The 7-nitro substitution on the benzofuran ring of this compound, in conjunction with the oxygen heteroatom, could potentially serve as a basis for the development of novel fluorescent probes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
